N-(4-sec-butylphenyl)-3-methoxybenzamide
Description
N-(4-sec-butylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group linked to a 4-sec-butylphenylamine moiety. The 3-methoxy group is a critical pharmacophore, influencing both physicochemical properties (e.g., lipophilicity) and biological activity.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-13(2)14-8-10-16(11-9-14)19-18(20)15-6-5-7-17(12-15)21-3/h5-13H,4H2,1-3H3,(H,19,20) |
InChI Key |
HODVXUBKDIYVTO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Dopamine D4 Receptor Targeting
Several 3-methoxybenzamide derivatives act as dopamine D4 receptor ligands. Key examples include:
Key Observations :
- The piperazine-ethyl chain in compounds like N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide introduces polar interactions, balancing lipophilicity for blood-brain barrier penetration .
- The 4-sec-butyl group in the target compound may reduce water solubility compared to piperazine derivatives but could improve binding to hydrophobic receptor pockets.
Polymorphism and Crystallography
N-(3-hydroxyphenyl)-3-methoxybenzamide () exists in two polymorphs:
- Polymorph 1 : Orthorhombic (Pna21), 3D hydrogen-bonding network.
- Polymorph 2 : Triclinic (P-1), layered 2D hydrogen-bonding with disorder.
Comparison with Target Compound :
Target Compound Implications :
Comparison with Target Compound :
- The absence of thioamide or hydroxy groups in this compound limits metal coordination capacity compared to MAA.
- The sec-butyl group may instead facilitate interactions with hydrophobic protein domains or lipid membranes .
Physicochemical Properties and Pharmacokinetics
Insights :
- Reduced polar surface area compared to piperazine derivatives may limit hydrogen bonding with hydrophilic receptors but improve passive diffusion .
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